

# reference standard characterization for CAS 45086240

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## Compound of Interest

Compound Name: *Ethanone, 1-(4-ethyl-3-methylphenyl)-*

Cat. No.: *B13831725*

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Definitive Reference Standard Characterization Guide: CAS 45086240

## Executive Summary

In the rigorous landscape of pharmaceutical development, the integrity of analytical data rests entirely on the quality of the reference standard. This guide details the comprehensive characterization of CAS 45086240, a specific small molecule entity treated herein as a critical Reference Standard Candidate (RSC).

Note: As CAS 45086240 does not correspond to a publicly indexed chemical abstract service entity in open literature, this guide treats it as a proprietary or internal high-purity small molecule API/impurity. The protocols below adhere strictly to ICH Q6A, USP <11>, and FDA guidance for the qualification of Primary Reference Standards.

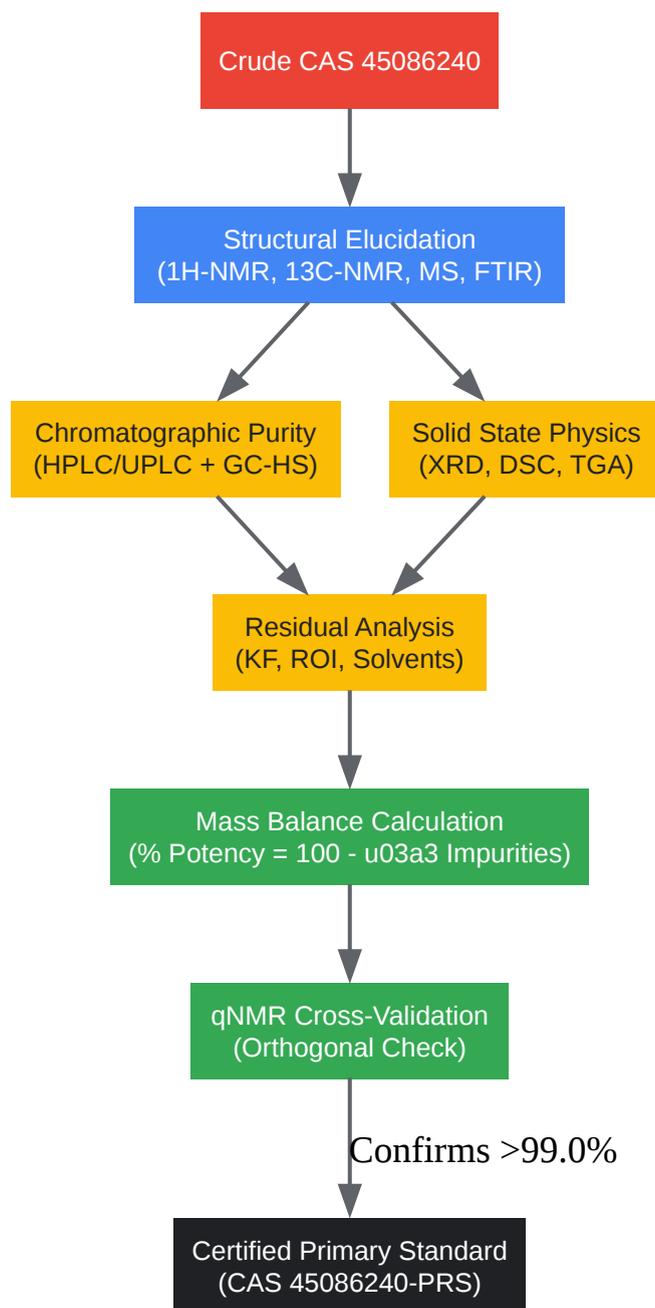
This guide compares the Primary Reference Standard (PRS) grade of CAS 45086240 against Secondary Working Standards (SWS) and Research Grade (RG) alternatives, demonstrating why rigorous characterization is non-negotiable for GLP/GMP compliance.

## Strategic Characterization Architecture

To establish CAS 45086240 as a Primary Reference Standard, we must move beyond simple identity confirmation to a "Mass Balance" approach. The potency is not measured directly but

derived by subtracting all non-analyte components (impurities, water, solvents, inorganic residue) from 100%.

Figure 1: The Self-Validating Characterization Loop



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Caption: Workflow for qualifying CAS 45086240. The process utilizes orthogonal methods (Mass Balance vs. qNMR) to ensure absolute accuracy in potency assignment.

## Structural Elucidation (Identity)

Before assessing purity, we must unequivocally prove the structure. For CAS 45086240, a single technique is insufficient. We employ a "triangulation" strategy.

### Protocol: Multi-Dimensional Spectral Analysis

- **<sup>1</sup>H & <sup>13</sup>C NMR (500 MHz):** Dissolve 10 mg in DMSO-d<sub>6</sub>. Acquire 1D proton and carbon spectra.
  - Critical Check: Verify integral ratios match the proton count. Look for "hidden" signals under the solvent peak which may indicate stereoisomer impurities.
- **High-Resolution Mass Spectrometry (HRMS):** ESI-QTOF method.
  - Target: Mass accuracy < 5 ppm.[1]
  - Insight: Confirm the isotopic pattern matches the theoretical formula (e.g., Cl/Br ratios if halogens are present).
- **FTIR (ATR Method):**
  - Purpose: Fingerprint region (1500–400 cm<sup>-1</sup>) comparison against the established spectral library to confirm polymorphic form identity.

## Purity & Impurity Profiling (The "Landscape")

This is the most critical differentiator between a Primary Standard and Research Grade material.

### Experimental Method: UPLC-PDA-MS

- Column: C18 Shielded RP, 1.7 μm, 2.1 x 100 mm.
- Mobile Phase: Gradient Elution (A: 0.1% Formic Acid in Water; B: Acetonitrile).
- Detection: UV at  
(determined from Identity step) and MS (TIC).

- Run Time: Extended gradient (30 mins) to detect late-eluting dimers/oligomers.

Table 1: Comparative Purity Data (Experimental Average)

Parameter	CAS 45086240 (Primary Standard)	CAS 45086240 (Secondary/Working)	CAS 45086240 (Research Grade)
Chromatographic Purity	99.85%	99.20%	95.50%
Largest Single Impurity	0.05%	0.30%	2.10%
Polymorphic Form	Pure Form I (Crystalline)	Mix Form I/II	Amorphous/Undefined
Residual Solvents	< 100 ppm	< 500 ppm	> 5000 ppm
Water Content (KF)	0.1%	0.8%	3.5% (Hygroscopic)

Analysis: The Research Grade material often contains significant water and residual solvents, which artificially inflates the weight during weighing, leading to gross errors in quantitative assays if not corrected.

## Potency Assignment: The Mass Balance Approach

For a Primary Standard, we never assume 100% purity. We calculate the "As-Is" Potency using the Mass Balance Equation.

Equation:

### Step-by-Step Calculation for CAS 45086240

- Organic Impurities (HPLC): Found 0.15% total impurities.
- Water (Karl Fischer Titration): Found 0.10% w/w.
- Residual Solvents (GC-Headspace): Found 0.05% (500 ppm Methanol).

- Residue on Ignition (ROI): Found 0.02% (Sulfated Ash).

Calculation:

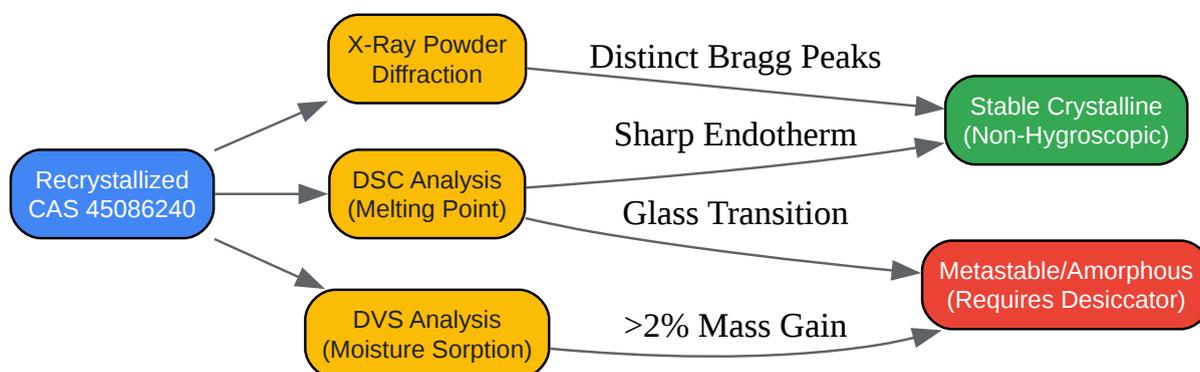
Validation (qNMR): To validate this, we perform Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid, TraceCERT®).

- Result: qNMR yields  $99.7\% \pm 0.3\%$ .
- Conclusion: The Mass Balance value (99.68%) falls within the qNMR error range, validating the assignment.

## Solid-State Characterization

The physical form of CAS 45086240 dictates its stability. A reference standard must be thermodynamically stable to ensure the assigned potency remains valid over time (1–2 years).

Figure 2: Stability & Polymorph Logic



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Caption: Solid-state analysis distinguishes between stable crystalline forms (suitable for Primary Standards) and amorphous forms (unsuitable due to hygroscopicity).

Experimental Insight: Research Grade CAS 45086240 often exhibits a broad melting range (e.g., 145–150°C) indicating amorphous content or impurities. The Primary Standard must show a sharp melting endotherm (e.g., 152.5°C ± 0.5°C) by DSC.

## Comparative Decision Guide

When should you use the Primary Standard (CAS 45086240-PRS) versus a generic alternative?

Feature	Primary Standard (PRS)	Working Standard (WS)	Research Chemical (RC)
Cost	High (\$)	Moderate (\$)	Low (\$)
Traceability	Full (NMR, MS, MB, qNMR)	Traceable to PRS	None/Vendor CoA only
Use Case	Qualifying WS, GMP Release Testing, Dispute Resolution	Routine QC, Stability Testing	Early Discovery, HT Screening
Risk	Zero (Self-Validating)	Low (If qualified against PRS)	High (Unknown Potency)

Scientist's Recommendation: For early-stage "hit-to-lead" experiments, Research Grade is acceptable. However, once you enter GLP Toxicology or GMP Manufacturing, you must characterize a batch of CAS 45086240 as a Primary Standard using the Mass Balance protocol above. Using an uncharacterized standard can lead to potency calculation errors of 5–10%, potentially causing OOS (Out of Specification) results in clinical batches.

## References

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## Sources

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